molecular formula C16H13ClO3 B14299703 2-Propen-1-one, 1-(chloro-2-hydroxyphenyl)-3-(4-methoxyphenyl)- CAS No. 113192-16-8

2-Propen-1-one, 1-(chloro-2-hydroxyphenyl)-3-(4-methoxyphenyl)-

Cat. No.: B14299703
CAS No.: 113192-16-8
M. Wt: 288.72 g/mol
InChI Key: GXTLVZFVBHRTIZ-UHFFFAOYSA-N
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Description

The compound 2-Propen-1-one, 1-(chloro-2-hydroxyphenyl)-3-(4-methoxyphenyl)-, is a chalcone derivative characterized by an α,β-unsaturated ketone core with two aromatic substituents. The A-ring (attached to the carbonyl group) features a 2-chloro and 2-hydroxyphenyl group, while the B-ring is substituted with a 4-methoxyphenyl moiety. The chloro and hydroxy groups on the A-ring may influence electronic effects and hydrogen-bonding interactions, while the methoxy group on the B-ring enhances lipophilicity and membrane permeability .

Properties

CAS No.

113192-16-8

Molecular Formula

C16H13ClO3

Molecular Weight

288.72 g/mol

IUPAC Name

1-(3-chloro-2-hydroxyphenyl)-3-(4-methoxyphenyl)prop-2-en-1-one

InChI

InChI=1S/C16H13ClO3/c1-20-12-8-5-11(6-9-12)7-10-15(18)13-3-2-4-14(17)16(13)19/h2-10,19H,1H3

InChI Key

GXTLVZFVBHRTIZ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C=CC(=O)C2=C(C(=CC=C2)Cl)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3’-chloro-2’-hydroxy-4-methoxychalcone typically involves the Claisen-Schmidt condensation reaction between 3-chlorobenzaldehyde and 2-hydroxy-4-methoxyacetophenone . The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium hydroxide in an ethanol or methanol solvent. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the desired product precipitates out. The product is then filtered, washed, and recrystallized to obtain pure 3’-chloro-2’-hydroxy-4-methoxychalcone.

Industrial Production Methods

While specific industrial production methods for 3’-chloro-2’-hydroxy-4-methoxychalcone are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade solvents and reagents, and employing large-scale reactors to produce the compound in bulk quantities.

Chemical Reactions Analysis

Types of Reactions

3’-Chloro-2’-hydroxy-4-methoxychalcone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding chalcone epoxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the α,β-unsaturated carbonyl system to saturated alcohols or alkanes.

    Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide (NaN3) or thiourea.

Major Products Formed

    Oxidation: Chalcone epoxides or hydroxylated derivatives.

    Reduction: Saturated alcohols or alkanes.

    Substitution: Various substituted chalcones depending on the nucleophile used.

Mechanism of Action

The mechanism of action of 3’-chloro-2’-hydroxy-4-methoxychalcone involves its interaction with various molecular targets and pathways:

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

Chalcone derivatives exhibit structure-activity relationships (SAR) dependent on substituent type, position, and electronic properties. Below is a comparative analysis of key analogs:

Compound A-Ring Substitutions B-Ring Substitutions Key Biological Activity (IC50 or Efficacy) Reference
Target Compound 2-Chloro, 2-hydroxy 4-Methoxy Not reported (inferred potential) -
2h 4-Chloro, 2-hydroxy, 5-iodo 4-Methoxy IC50 = 13.82 μM (anticancer)
Cardamonin 2-Hydroxy, 4-hydroxy None IC50 = 4.35 μM (anticancer)
LC34 2-Chloro 4-Methoxy LiARG inhibition >50%
Compound 1 () 4-Hydroxy, 3-methoxy 4-Methoxy Antioxidant (dose-dependent)
3n () 3-Bromo, 5-chloro, 2-hydroxy 4-Chlorophenyl Antifungal (vs. Aspergillus niger)

Key Findings

Electron-Withdrawing vs. Electron-Donating Groups: The target compound’s A-ring combines electron-withdrawing (Cl) and electron-donating (OH) groups, which may balance resonance effects and enhance stability. In contrast, 2h (with additional 5-iodo) shows reduced potency (IC50 = 13.82 μM) compared to non-halogenated Cardamonin (IC50 = 4.35 μM), suggesting bulky substituents like iodine may sterically hinder target binding .

Hydroxy Group Impact :

  • The 2-hydroxy group in the target compound mirrors Cardamonin ’s A-ring substitution, which is critical for high anticancer activity. Hydroxy groups facilitate hydrogen bonding with biological targets, as seen in Compound 1 ’s antioxidant efficacy .

Antimicrobial Activity :

  • Chloro and hydroxy substitutions (e.g., 3n ) correlate with antifungal activity. The target compound’s A-ring Cl and OH groups may similarly enhance antimicrobial properties, though specific data are lacking .

Pharmacological Potential

  • Anticancer : The target compound’s structural similarity to 2h and Cardamonin suggests moderate to high inhibitory activity against cancer cell lines, contingent on the absence of sterically bulky groups like iodine.
  • Antimicrobial : Chloro-substituted chalcones like 3n demonstrate efficacy against fungi, implying the target compound may exhibit comparable effects .

Biological Activity

2-Propen-1-one, 1-(chloro-2-hydroxyphenyl)-3-(4-methoxyphenyl)-, commonly referred to as a chalcone derivative, has garnered attention for its potential biological activities. This compound, with the chemical formula C16H13ClO3 and CAS number 113192-16-8, is characterized by a propenone group, a chloro-substituted phenolic ring, and a methoxy-substituted phenyl group. The unique structural features contribute to its reactivity and biological properties.

Chemical Structure and Properties

The structure of 2-Propen-1-one, 1-(chloro-2-hydroxyphenyl)-3-(4-methoxyphenyl)- can be summarized as follows:

PropertyValue
Molecular FormulaC16H13ClO3
Molecular Weight288.726 g/mol
CAS Number113192-16-8
Functional GroupsChloro, Hydroxy, Methoxy

The presence of the chloro and hydroxy groups enhances the electrophilic nature of the compound, making it suitable for various biochemical interactions.

Anticancer Properties

Numerous studies have explored the anticancer potential of chalcones, including this compound. Research indicates that chalcones can induce apoptosis in cancer cells through various mechanisms such as reactive oxygen species (ROS) generation and modulation of cell signaling pathways.

For instance, a study demonstrated that chalcone derivatives exhibit significant antiproliferative effects on cancer cell lines with IC50 values ranging from 0.17 to 2.69 µM in specific models . The pro-apoptotic effects were notably high in certain cell lines (82–97% at 10 µM), indicating strong anticancer activity.

Antimicrobial Activity

Chalcones are also recognized for their antimicrobial properties. This specific compound has shown effectiveness against various bacterial strains. A comparative analysis of similar compounds revealed that those with chloro and hydroxy substitutions often exhibit enhanced antimicrobial activity compared to their unsubstituted counterparts.

Antioxidant Activity

The antioxidant capacity of chalcones is another significant aspect of their biological profile. The presence of the methoxy group in this compound may contribute to its ability to scavenge free radicals, thereby protecting cells from oxidative stress .

Case Studies and Research Findings

Study on Anticancer Activity:
A pivotal study investigated the effects of chalcone derivatives on human cancer cell lines. It was found that the introduction of specific substituents (like chloro and methoxy groups) significantly influenced the compounds' efficacy against cancer cells. The study highlighted that these modifications could enhance binding affinity to target proteins involved in cell proliferation and apoptosis regulation .

Antimicrobial Efficacy:
In another study focusing on antimicrobial properties, 2-Propen-1-one derivatives were tested against skin-related bacteria. Results indicated strong inhibition zones in bacterial cultures treated with this compound, suggesting its potential as a therapeutic agent in treating infections.

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